REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([NH:9]C(=O)C)=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1>Cl.C(O)C>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([NH2:9])=[C:4]([N+:13]([O-:15])=[O:14])[CH:3]=1
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Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1F)NC(C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice water
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with chilled water sufficiently
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |